

Application Notes and Protocols for INY-03-041 Trihydrochloride

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Compound of Interest

Compound Name: *INY-03-041 trihydrochloride*

Cat. No.: *B10855346*

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Introduction

INY-03-041 trihydrochloride is a potent and highly selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It is composed of the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of AKT isoforms (AKT1, AKT2, and AKT3) to the E3 ligase complex, **INY-03-041 trihydrochloride** facilitates their ubiquitination and subsequent degradation by the proteasome. This leads to a sustained inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. These application notes provide detailed protocols for the proper storage, handling, and experimental use of **INY-03-041 trihydrochloride**.

Chemical and Physical Properties

A summary of the key properties of INY-03-041 and its trihydrochloride salt is provided below.

Property	INY-03-041	INY-03-041 Trihydrochloride
Chemical Formula	C ₄₄ H ₅₆ ClN ₇ O ₅	C ₄₄ H ₅₉ Cl ₄ N ₇ O ₅
Molecular Weight	798.43 g/mol [1]	907.80 g/mol [2]
CAS Number	2503017-97-6[3][4]	Not explicitly available, often associated with the parent compound's CAS.
Appearance	Solid powder.	Solid powder.
Solubility	Soluble in DMSO (≥ 100 mg/mL).[1]	Soluble in DMSO.

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of **INY-03-041 trihydrochloride**.

Storage of Solid Compound

The solid form of **INY-03-041 trihydrochloride** should be stored under the following conditions:

Storage Temperature	Duration	Conditions
-20°C	Long-term (months to years)	Dry, dark, and sealed from moisture.[1]
0 - 4°C	Short-term (days to weeks)	Dry, dark, and sealed from moisture.[1]

The compound is stable for several weeks during standard shipping at ambient temperatures. [1]

Preparation and Storage of Stock Solutions

It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation (10 mM):

- Equilibrate the vial of **INY-03-041 trihydrochloride** to room temperature before opening.
- Using the molecular weight (907.80 g/mol), calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound, add 110.16 μ L of DMSO.
- Vortex or sonicate briefly to ensure complete dissolution.

Storage of Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[\[1\]](#)[\[5\]](#)

Storage Temperature	Duration	Conditions
-80°C	Up to 6 months	Sealed, protected from light and moisture. [1] [5]
-20°C	Up to 1 month	Sealed, protected from light and moisture. [1] [5]

General Handling Precautions

- Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[\[6\]](#)
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[\[6\]](#)
- Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[6\]](#)

Experimental Protocols

The following protocols are provided as a guide for utilizing **INY-03-041 trihydrochloride** in cell-based assays. Optimization may be required depending on the cell line and experimental conditions.

Protocol 1: Assessment of AKT Degradation by Western Blot

This protocol details the procedure for treating a cancer cell line (e.g., MDA-MB-468) with **INY-03-041 trihydrochloride** and analyzing the degradation of AKT isoforms via Western blot.

Materials:

- Cancer cell line (e.g., MDA-MB-468)
- Complete cell culture medium
- **INY-03-041 trihydrochloride** stock solution (10 mM in DMSO)
- Vehicle control (DMSO)
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-AKT1, anti-AKT2, anti-AKT3, anti-pan-AKT, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight.
- Compound Treatment:
 - Prepare serial dilutions of **INY-03-041 trihydrochloride** in complete medium. A typical concentration range is 10 nM to 1000 nM.[\[5\]](#)
 - Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
 - Remove the old medium and add the medium containing the compound or vehicle.
 - Incubate for a desired time course (e.g., 4, 8, 12, 24 hours). Maximal degradation is often observed between 100-250 nM after 12-24 hours.[\[5\]](#)[\[7\]](#)
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add an appropriate volume of lysis buffer to each well and incubate on ice.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at high speed at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Normalize all samples to the same protein concentration.
 - Add 4x Laemmli buffer and boil at 95°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Protein Transfer and Immunoblotting:

- Transfer proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST.
 - Apply ECL substrate and capture the signal using an imaging system.
 - Use β -actin as a loading control to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of **INY-03-041 trihydrochloride**.

Materials:

- Cancer cell line
- Complete cell culture medium
- **INY-03-041 trihydrochloride** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidic isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of **INY-03-041 trihydrochloride** in complete medium.
 - Add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
 - Incubate for the desired time period (e.g., 72 hours).
- MTT Addition:
 - Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
- Solubilization:
 - Carefully remove the medium.
 - Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
 - Shake the plate gently for 15 minutes.
- Absorbance Measurement:
 - Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Compound Washout Experiment

This protocol assesses the duration of AKT degradation after the removal of **INY-03-041 trihydrochloride**.

Procedure:

- Treatment: Treat cells with **INY-03-041 trihydrochloride** (e.g., 250 nM) or a vehicle control for a specified period (e.g., 12 hours).[\[7\]](#)
- Washout:
 - Aspirate the medium containing the compound.
 - Wash the cells twice with pre-warmed, sterile PBS.
 - Add fresh, pre-warmed complete medium to each well.
- Time Course Collection:
 - At various time points after washout (e.g., 0, 24, 48, 72, 96 hours), harvest the cells.[\[7\]](#)
- Analysis: Analyze the levels of AKT and downstream signaling proteins (e.g., p-PRAS40) at each time point by Western blot as described in Protocol 4.1.

Quantitative Data Summary

The following table summarizes the in vitro activity of INY-03-041.

Parameter	AKT1	AKT2	AKT3	S6K1	PKG1	Cell Line	Notes
IC ₅₀ (nM) [5] [8]	2.0	6.8	3.5	37.3	33.2	N/A	Represents the concentration for 50% inhibition of kinase activity.
Degradation Concentration	-	-	-	-	-	MDA-MB-468	Maximal degradation observed between 100-250 nM after 12 hours. [5] [8] A diminished effect (hook effect) is seen at ≥500 nM. [5] [8]
Sustained Degradation	-	-	-	-	-	T47D, MDA-MB-468	Sustained AKT degradation for at least 96 hours after a 12-hour treatment and

compound

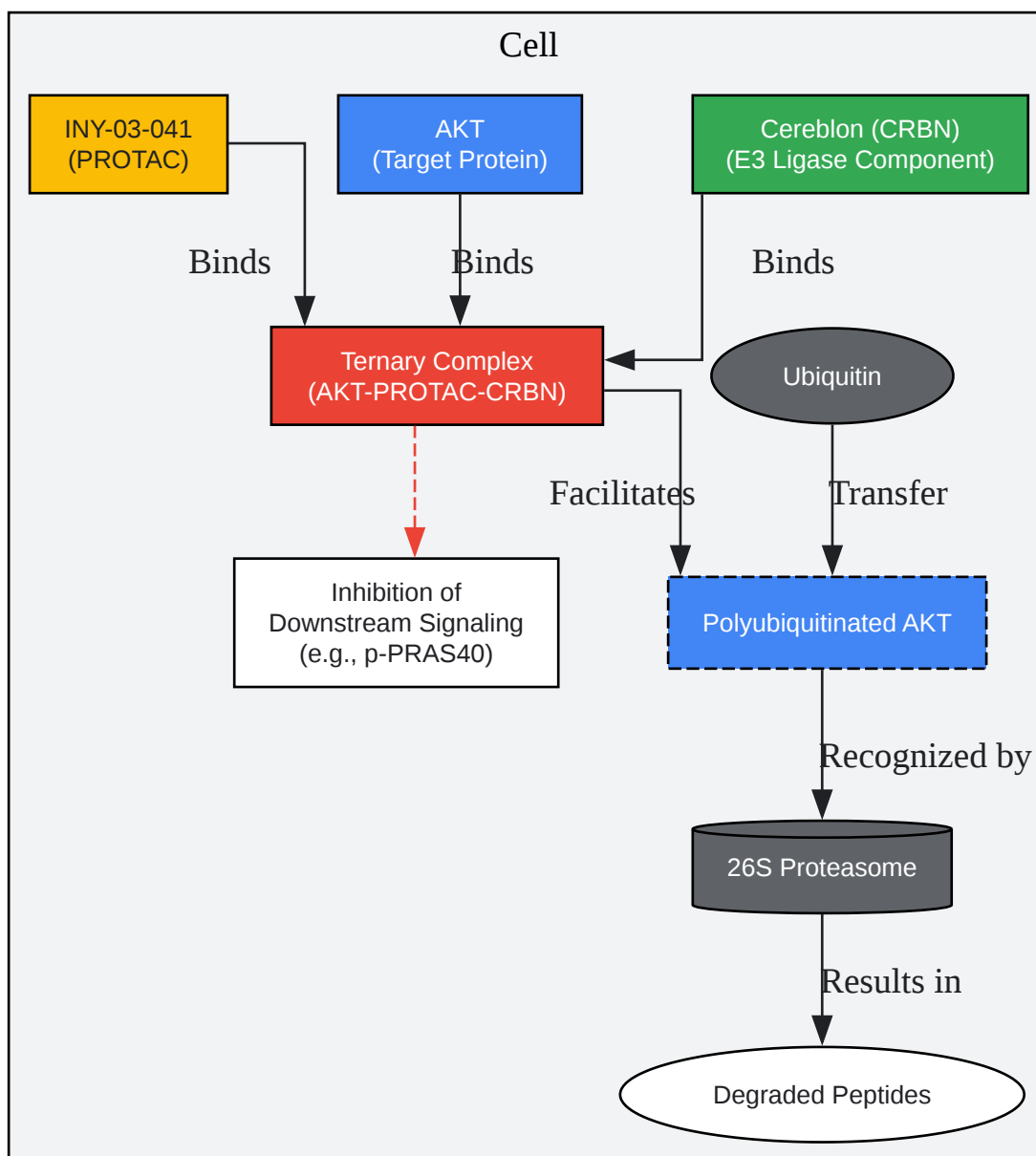
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washout.

[\[7\]](#)

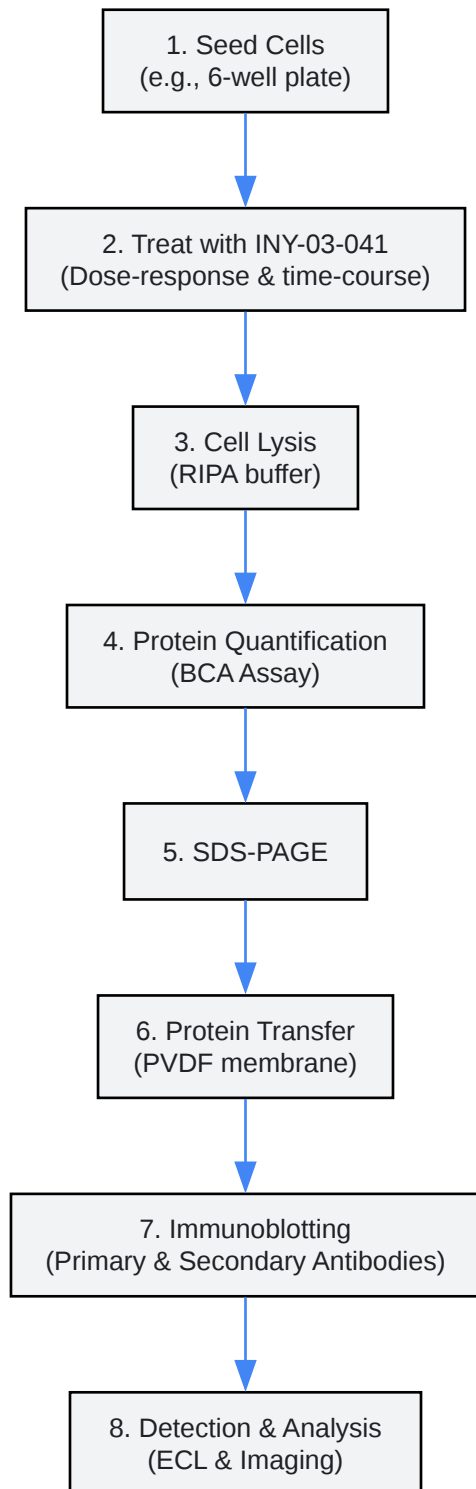
Visualizations

Signaling Pathway Diagram

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Caption: Mechanism of action for INY-03-041-mediated AKT degradation.

Experimental Workflow Diagram



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Caption: Workflow for Western blot analysis of AKT protein degradation.

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